molecular formula C19H14N4 B14488702 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine CAS No. 64340-04-1

2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine

Cat. No.: B14488702
CAS No.: 64340-04-1
M. Wt: 298.3 g/mol
InChI Key: ARAPIIHUZDZNSV-UHFFFAOYSA-N
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Description

2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a quinoline ring and a naphthalene ring. Azo compounds are known for their vivid colors and are widely used as dyes in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine, such as quinoline-8-amine, through the reaction with nitrous acid. This diazonium salt is then coupled with naphthalen-1-amine under alkaline conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the synthesis of azo compounds like this compound can be carried out using continuous flow processes. These methods offer advantages such as improved reaction control, scalability, and product purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a dye and a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological stain and in photodynamic therapy.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and inks

Mechanism of Action

The mechanism of action of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its photoactive properties enable it to generate reactive oxygen species upon light exposure, which can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-Hydroxy naphthalen-1-yl)diazenyl]benzoic acid
  • 1-(4-Hydroxyphenylazo)-2-naphthol
  • (E)-1-(m-Tolyldiazenyl)naphthalen-2-ol

Uniqueness

2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine stands out due to its unique combination of a quinoline and a naphthalene ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .

Properties

CAS No.

64340-04-1

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

2-(quinolin-8-yldiazenyl)naphthalen-1-amine

InChI

InChI=1S/C19H14N4/c20-18-15-8-2-1-5-13(15)10-11-16(18)22-23-17-9-3-6-14-7-4-12-21-19(14)17/h1-12H,20H2

InChI Key

ARAPIIHUZDZNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)N=NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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